Cyclopyrimorate

Description

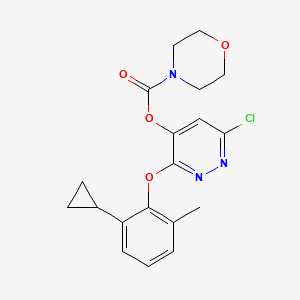

Structure

3D Structure

Properties

IUPAC Name |

[6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl] morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4/c1-12-3-2-4-14(13-5-6-13)17(12)27-18-15(11-16(20)21-22-18)26-19(24)23-7-9-25-10-8-23/h2-4,11,13H,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIGJZDQFDFASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CC2)OC3=NN=C(C=C3OC(=O)N4CCOCC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198157 | |

| Record name | 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499231-24-2 | |

| Record name | Cyclopyrimorate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0499231242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPYRIMORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SVL4HSS2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclopyrimorate: A Technical Guide to its Function as a Homogentisate Solanesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopyrimorate is a novel bleaching herbicide that targets a key enzyme in the plastoquinone (PQ) biosynthesis pathway, homogentisate solanesyltransferase (HST). This technical guide provides an in-depth analysis of the mechanism of action, kinetic properties, and experimental evaluation of this compound and its active metabolite, des-morpholinocarbonyl this compound (DMC). Quantitative data on its inhibitory effects are presented, along with detailed experimental protocols for key assays. Visual diagrams of the relevant biological pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's function as an HST inhibitor.

Introduction

This compound is a pyridazine-based herbicide developed for broad-spectrum weed control in rice fields.[1] Its mode of action is distinct from many commercial herbicides, offering a new tool to manage herbicide-resistant weeds. This compound induces bleaching symptoms in susceptible plants, a characteristic often associated with the inhibition of carotenoid biosynthesis.[2][3] However, detailed mechanistic studies have revealed that its primary target is homogentisate solanesyltransferase (HST), an enzyme essential for plastoquinone biosynthesis.[1][4]

Plastoquinone is a vital component of the photosynthetic electron transport chain. Its depletion disrupts this process, leading to the photooxidative damage that manifests as bleaching. In plants, this compound is metabolized to des-morpholinocarbonyl this compound (DMC), which is a more potent inhibitor of HST. This guide will delve into the specifics of this inhibition and the scientific methodologies used to characterize it.

Mechanism of Action

This compound's herbicidal activity stems from the inhibition of homogentisate solanesyltransferase (HST). HST catalyzes the condensation of homogentisate (HGA) and solanesyl diphosphate (SPP), a critical step in the biosynthesis of plastoquinone.

Upon application, this compound is absorbed by the plant and subsequently metabolized to des-morpholinocarbonyl this compound (DMC). DMC is the primary active molecule that inhibits HST. This inhibition leads to a significant accumulation of the substrate HGA and a corresponding reduction in the levels of plastoquinone within the plant. The lack of plastoquinone disrupts the photosynthetic electron transport chain, causing the characteristic bleaching symptoms.

Kinetic studies have revealed that DMC acts as a competitive inhibitor with respect to homogentisate (HGA) and a mixed non-competitive inhibitor concerning farnesyl diphosphate, an analog of the natural substrate solanesyl diphosphate.

Signaling Pathway

The following diagram illustrates the plastoquinone biosynthesis pathway and the point of inhibition by this compound's active metabolite, DMC.

Caption: Inhibition of HST by the active metabolite of this compound (DMC).

Quantitative Data

The inhibitory activity of this compound and its metabolite DMC against HST has been quantified through in vitro enzyme assays. For comparison, data for haloxydine, another known HST inhibitor, is also included.

| Compound | Target Enzyme | IC50 Value (µM) | Source |

| Des-morpholinocarbonyl this compound (DMC) | A. thaliana HST | 3.93 | |

| Haloxydine | A. thaliana HST | 9.19 | |

| This compound | A. thaliana HST | Weakly inhibitory | |

| Mesotrione | A. thaliana HST | No inhibition up to 1 mM | |

| Norflurazon | A. thaliana HST | No inhibition up to 1 mM |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory action of this compound on HST.

Cloning and Heterologous Expression of A. thaliana HST

This protocol describes the preparation of recombinant HST for use in in vitro assays.

Workflow Diagram:

Caption: Workflow for the expression and purification of recombinant HST.

Methodology:

-

Gene Cloning: The coding sequence of A. thaliana HST is amplified from cDNA and cloned into a suitable expression vector, often with a tag (e.g., GST) to facilitate purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21-AI). The cells are cultured, and protein expression is induced.

-

Protein Extraction and Purification: The bacterial cells are harvested and lysed. The recombinant HST is then purified from the cell lysate. The protein concentration is determined using a standard method like the Bio-Rad protein assay.

In Vitro HST Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against HST.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 50 mM tricine-NaOH, pH 8.5), substrates (e.g., 25 µM homogentisate and 100 µM farnesyl diphosphate), and magnesium chloride (20 mM).

-

Incubation: The purified HST enzyme preparation and various concentrations of the test inhibitor (dissolved in DMSO) are added to the reaction mixture. The reaction is incubated at a controlled temperature (e.g., 28°C) for a specific duration (e.g., 10-30 minutes).

-

Quantification: The reaction is stopped, and the product is extracted and quantified using a suitable analytical method, such as HPLC, to determine the extent of inhibition.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

Analysis of Plastoquinone and Homogentisate in Planta

This protocol is used to measure the in vivo effects of this compound treatment on the levels of PQ and HGA.

Methodology:

-

Plant Treatment: Plants (e.g., Arabidopsis thaliana) are treated with various concentrations of this compound.

-

Sample Collection and Extraction: After a specific incubation period, plant tissues are harvested. Plastoquinone and homogentisate are extracted using appropriate solvents.

-

Quantification: The levels of PQ and HGA in the extracts are quantified using HPLC with UV or fluorescence detection.

Logical Relationships

The following diagram illustrates the logical cause-and-effect relationship from the application of this compound to the observed herbicidal effect.

Caption: Logical flow from this compound application to herbicidal effect.

Conclusion

This compound represents a significant development in herbicide technology due to its novel mode of action targeting homogentisate solanesyltransferase. Its metabolite, DMC, is a potent competitive inhibitor of HST with respect to homogentisate. The inhibition of this key enzyme in the plastoquinone biosynthesis pathway leads to a cascade of events culminating in the characteristic bleaching and herbicidal effects. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals in the fields of agrochemical development and plant science. Further research into the structure-activity relationships of DMC and its interaction with HST could pave the way for the design of even more effective and selective herbicides.

References

- 1. This compound: Synthesis, Application and Mode of action_Chemicalbook [chemicalbook.com]

- 2. Action mechanism of bleaching herbicide this compound, a novel homogentisate solanesyltransferase inhibitor [jstage.jst.go.jp]

- 3. Action mechanism of bleaching herbicide this compound, a novel homogentisate solanesyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

Cyclopyrimorate's Impact on the Carotenoid Biosynthesis Pathway: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopyrimorate is a novel bleaching herbicide that induces a characteristic whitening of plant tissues, a phenotype commonly associated with the inhibition of carotenoid biosynthesis. However, its mode of action is indirect. This technical guide delineates the mechanism by which this compound disrupts the carotenoid biosynthesis pathway. The primary target of this compound and its more active metabolite, des-morpholinocarbonyl this compound (DMC), is not an enzyme within the carotenoid pathway itself, but rather homogentisate solanesyltransferase (HST). HST is a critical enzyme in the biosynthesis of plastoquinone (PQ). The inhibition of HST leads to a depletion of PQ, which is an essential cofactor for phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. This indirect inhibition of PDS results in the cessation of carotenoid production, leading to photo-oxidation of chlorophyll and the observable bleaching symptoms. This document provides a detailed overview of the mechanism, relevant quantitative data, experimental methodologies, and key signaling pathways.

Introduction

Herbicides that inhibit carotenoid biosynthesis are a significant class of agricultural chemicals, leading to the characteristic bleaching of susceptible plants.[1][2] Carotenoids serve a crucial photoprotective role in plants by quenching triplet chlorophyll and scavenging reactive oxygen species.[2] Their absence results in rapid photo-oxidation of chlorophyll and cell death.[2][3] this compound is a recently developed herbicide that produces these bleaching symptoms, suggesting an interference with the carotenoid biosynthesis pathway. However, detailed mechanistic studies have revealed a novel mode of action that indirectly affects this pathway.

The Indirect Mechanism of Action of this compound

This compound's primary site of action is the inhibition of homogentisate solanesyltransferase (HST), a key enzyme in the plastoquinone (PQ) biosynthesis pathway. In plants, this compound is metabolized to des-morpholinocarbonyl this compound (DMC), which is a more potent inhibitor of HST.

The inhibition of HST leads to two significant downstream effects:

-

Accumulation of Homogentisate (HGA): As the substrate for HST, HGA accumulates in plants treated with this compound.

-

Reduction in Plastoquinone (PQ) Levels: The inhibition of HST blocks the production of PQ.

Plastoquinone is an essential cofactor for phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway that converts phytoene into ζ-carotene. The reduction in PQ levels due to HST inhibition indirectly leads to the inhibition of PDS activity, thereby halting carotenoid biosynthesis. This ultimately results in the characteristic bleaching symptoms observed in treated plants.

Signaling and Metabolic Pathways

The following diagrams illustrate the interconnectedness of the plastoquinone and carotenoid biosynthesis pathways and the site of action of this compound.

Caption: Mechanism of this compound Action.

Quantitative Data

The following table summarizes the quantitative effects of this compound treatment on key metabolites in Arabidopsis thaliana.

| Treatment | Concentration (ppm) | Plastoquinone (PQ) Level | Homogentisate (HGA) Level | Reference |

| Control | 0 | Normal | Not Detected | |

| This compound | 40 | Decreased | Accumulated | |

| This compound | 100 | Decreased | Accumulated | |

| This compound | 400 | Not Detected | Accumulated | |

| Mesotrione (HPPD inhibitor) | 100 | Not Detected | Not Detected | |

| Norflurazon (PDS inhibitor) | 100 | Detected | Moderately Accumulated |

Note: This table is a qualitative summary based on the provided search results. For precise quantitative values, consultation of the primary literature is recommended.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. The following outlines the general methodologies employed in the study of this compound's mechanism of action.

Plant Growth and Herbicide Treatment

-

Plant Species: Arabidopsis thaliana is a common model organism for these studies.

-

Growth Conditions: Plants are typically grown under controlled conditions of light, temperature, and humidity.

-

Herbicide Application: this compound is applied at various concentrations to the growth medium or via foliar spray.

Metabolite Extraction and Analysis

-

Extraction: Plant tissues are harvested, frozen in liquid nitrogen, and ground to a fine powder. Metabolites are then extracted using appropriate solvents (e.g., a mixture of methanol, chloroform, and water).

-

Quantification of Plastoquinone and Homogentisate: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the standard method for the separation and quantification of PQ and HGA.

In Vitro Enzyme Assays

-

Enzyme Source: Homogentisate solanesyltransferase (HST) can be expressed and purified from recombinant systems, such as E. coli.

-

Assay Principle: The activity of HST is measured by monitoring the formation of the product or the depletion of the substrates (HGA and a solanesyl diphosphate analogue).

-

Inhibition Studies: The inhibitory effects of this compound and its metabolite DMC are determined by adding these compounds to the enzyme assay at various concentrations. Kinetic parameters such as IC50 values and the mode of inhibition (e.g., competitive, non-competitive) are then determined. Kinetic analysis has shown that DMC inhibits HST competitively with respect to HGA.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the mode of action of this compound.

References

- 1. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]

- 2. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 3. Action mechanism of bleaching herbicide this compound, a novel homogentisate solanesyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Bleaching Symptoms from Cyclopyrimorate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopyrimorate is a novel bleaching herbicide that induces chlorosis in susceptible plant species. Its unique mode of action distinguishes it from many other commercial bleaching herbicides. This document provides a detailed technical overview of the core mechanism by which this compound causes bleaching symptoms. The primary target of this herbicide is not, as with many bleaching agents, an enzyme directly within the carotenoid biosynthesis pathway itself, but rather an upstream enzyme critical for the synthesis of an essential cofactor. This compound is a pro-herbicide, metabolized in planta to des-morpholinocarbonyl this compound (DMC), its active form.[1] DMC directly inhibits Homogentisate Solanesyltransferase (HST), a novel target for commercial herbicides.[1][2][3][4] This inhibition disrupts the plastoquinone (PQ) biosynthesis pathway, leading to a cascade of physiological effects that culminate in the characteristic bleaching of plant tissues.

Core Mechanism of Action

The bleaching symptoms induced by this compound are a direct consequence of the inhibition of the enzyme Homogentisate Solanesyltransferase (HST) by its metabolite, DMC. HST is a key enzyme in the plastoquinone (PQ) biosynthesis pathway, catalyzing the prenylation of homogentisate (HGA).

The mechanistic cascade unfolds as follows:

-

Inhibition of Homogentisate Solanesyltransferase (HST): this compound is absorbed by the plant and metabolized into DMC. DMC then strongly inhibits HST. Kinetic studies have shown that DMC acts as a competitive inhibitor with respect to the substrate HGA and as a mixed non-competitive inhibitor towards the co-substrate, farnesyl diphosphate.

-

Disruption of Plastoquinone (PQ) Biosynthesis: The inhibition of HST blocks the formation of 2-methyl-6-solanesyl-1,4-benzoquinol, a precursor to PQ. This leads to a significant reduction in the levels of PQ within the plant. Concurrently, the substrate of HST, homogentisate (HGA), accumulates to significant levels.

-

Indirect Inhibition of Carotenoid Biosynthesis: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway. The depletion of the PQ pool indirectly inhibits PDS activity.

-

Photo-oxidative Destruction of Chlorophyll: Carotenoids play a crucial photoprotective role in plants by quenching reactive oxygen species and dissipating excess light energy, thus protecting chlorophyll from photo-oxidation. The inhibition of carotenoid synthesis leaves chlorophyll molecules exposed and vulnerable to high light conditions. This leads to the rapid degradation of chlorophyll, resulting in the visible bleaching or whitening of the plant tissues.

This sequence of events is visually represented in the signaling pathway diagram below.

Quantitative Data

The inhibitory activity of this compound and its metabolite DMC on HST has been quantified, along with the resulting changes in key metabolites within treated plants.

Table 1: In Vitro Inhibitory Activity against A. thaliana HST

| Compound | IC₅₀ (µM) | Notes |

| This compound | 561 | Weak inhibitor |

| DMC (des-morpholinocarbonyl this compound) | 3.93 | Strong inhibitor; the primary active compound |

| Haloxydine (Reference HST inhibitor) | 9.19 | DMC shows higher inhibitory activity |

| Mesotrione (HPPD inhibitor) | No inhibition up to 1 mM | Does not target HST |

| Norflurazon (PDS inhibitor) | No inhibition up to 1 mM | Does not target HST |

Table 2: Effects of this compound on Plastoquinone and Homogentisate Levels in A. thaliana

| Treatment Concentration (ppm) | Plastoquinone (PQ) Level (% of Control) | Homogentisate (HGA) Accumulation (µg/g fresh weight) |

| 0 (Control) | 100 | Not Detected |

| 100 | ~60% | ~10 |

| 200 | ~20% | ~25 |

| 400 | Not Detected | ~35 |

| 800 | Not Detected | ~25 |

| Data are estimated from graphical representations in Shino et al. (2018). Note: The decrease in HGA at 800 ppm is likely due to severe plant damage, reducing its synthetic activity. |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro HST Inhibition Assay

This protocol is used to determine the direct inhibitory effect of compounds on the HST enzyme.

-

Enzyme Preparation: The Arabidopsis thaliana HST gene is expressed in E. coli. The E. coli cells are cultured, and protein expression is induced. The cells are then harvested, and a crude protein extract containing the HST enzyme is prepared.

-

Reaction Mixture: A reaction mixture is prepared containing Tricine-NaOH buffer (pH 8.0-8.5), MgCl₂, the HST protein suspension, and various concentrations of the test inhibitor (e.g., DMC) dissolved in DMSO.

-

Substrate Addition: The enzymatic reaction is initiated by adding the substrates: homogentisate (HGA) and a prenyl diphosphate such as farnesyl diphosphate (FPP), which is used as a substitute for the natural substrate solanesyl diphosphate.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 28-32°C) for a specific duration (e.g., 30 minutes).

-

Product Quantification: The reaction is stopped, and the product (e.g., 2-methyl-6-farnesyl-1,4-benzoquinol, MFBQH) is extracted and quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.

-

Data Analysis: The inhibition rate is calculated by comparing the amount of product formed in the presence of the inhibitor to the amount formed in the control (DMSO only). The IC₅₀ value is then determined using a four-parameter logistic curve fit.

Quantification of Plastoquinone (PQ) and Homogentisate (HGA) in Planta

This protocol measures the in vivo effect of this compound on the HST pathway.

-

Plant Treatment: Susceptible plants (e.g., Arabidopsis thaliana) are grown under controlled conditions and treated with various concentrations of this compound.

-

Sample Harvesting: After a set period (e.g., 5 days), leaf tissues are harvested, weighed, and immediately frozen in liquid nitrogen to quench metabolic activity.

-

Extraction:

-

For PQ: The frozen tissue is homogenized in a solvent like acetone or an ethanol/hexane mixture. The extract is centrifuged to remove debris.

-

For HGA: The tissue is homogenized in an acidic methanol/water solution. The extract is clarified by centrifugation.

-

-

HPLC Analysis: The supernatants are subjected to reverse-phase HPLC analysis.

-

PQ: Separation is achieved on a C18 column with a mobile phase such as acetonitrile/ethanol. Detection is performed using a UV detector at approximately 255 nm.

-

HGA: Separation is performed on a C18 column with an appropriate mobile phase, and detection is monitored via a UV detector.

-

-

Quantification: The concentrations of PQ and HGA are determined by comparing the peak areas from the samples to those of known standards. Results are typically normalized to the fresh weight of the tissue.

Reversal of Bleaching Symptoms

This experiment confirms that the bleaching is due to the inhibition of a specific pathway.

-

Co-application: Seeds of a susceptible plant like A. thaliana are sown on a growth medium containing a bleaching concentration of this compound.

-

Rescue Agent Addition: The medium is supplemented with a downstream product of the inhibited enzyme. To bypass the HST block, decyl PQ (a functional analog of plastoquinone) or HGA (the substrate that accumulates) is added to the medium at various concentrations.

-

Phenotypic Observation: The plants are grown for several days, and the bleaching symptoms are visually assessed and compared to controls (this compound only, rescue agent only, and no treatment).

-

Interpretation: A successful reversal or partial reversal of the bleaching symptoms by the rescue agent provides strong evidence that the herbicide's primary target is within that specific biosynthetic pathway. Experiments show that decyl PQ effectively reverses the bleaching, while HGA does so only weakly, consistent with a competitive inhibition mechanism at the HST enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. In vivo and in vitro evidence for the inhibition of homogentisate solanesyltransferase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Action mechanism of bleaching herbicide this compound, a novel homogentisate solanesyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Action mechanism of bleaching herbicide this compound, a novel homogentisate solanesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Des-morpholinocarbonyl Cyclopyrimorate (DMC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Des-morpholinocarbonyl cyclopyrimorate (DMC) is the biologically active metabolite of the herbicide this compound.[1][2][3][4] Foundational research has identified DMC as a potent inhibitor of the enzyme homogentisate solanesyltransferase (HST), a key component in the plastoquinone (PQ) biosynthesis pathway in plants.[1] Inhibition of HST by DMC leads to the accumulation of homogentisate (HGA) and a depletion of plastoquinone, ultimately causing the characteristic bleaching symptoms in susceptible plants. This technical guide provides a comprehensive overview of the core research on DMC, including its mechanism of action, available quantitative data, and detailed experimental protocols.

Introduction

Des-morpholinocarbonyl this compound (DMC) has emerged as a significant molecule in herbicidal science. It is the active form of the pro-herbicide this compound, which is metabolized in planta to yield DMC. The primary mode of action of DMC is the targeted inhibition of homogentisate solanesyltransferase (HST), an enzyme that has been identified as a novel target for commercial herbicides. This specific mechanism provides a valuable tool for managing weed resistance. This document outlines the fundamental scientific knowledge regarding DMC.

Mechanism of Action: Inhibition of Plastoquinone Biosynthesis

DMC exerts its herbicidal effects by disrupting the plastoquinone (PQ) biosynthesis pathway. This pathway is crucial for various physiological processes in plants, including carotenoid biosynthesis and stress tolerance.

The Role of Homogentisate Solanesyltransferase (HST)

Homogentisate solanesyltransferase (HST) is a critical enzyme in the PQ biosynthesis pathway. It catalyzes the prenylation of homogentisate (HGA) with solanesyl diphosphate to form 2-methyl-6-solanesyl-1,4-benzoquinol, a precursor to plastoquinone.

DMC as a Competitive Inhibitor of HST

Kinetic analysis has revealed that DMC acts as a competitive inhibitor of HST with respect to its substrate, homogentisate (HGA). It also exhibits mixed non-competitive inhibition with respect to the other substrate, farnesyl diphosphate. This competitive inhibition leads to a buildup of HGA and a subsequent reduction in PQ levels within the plant.

Signaling Pathway Diagram

The following diagram illustrates the plastoquinone biosynthesis pathway and the point of inhibition by DMC.

Quantitative Data Summary

The following tables summarize the key quantitative data available for DMC.

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

| Des-morpholinocarbonyl this compound (DMC) | A. thaliana HST | 3.93 | |

| This compound | A. thaliana HST | Weakly inhibitory | |

| Haloxydine (known HST inhibitor) | A. thaliana HST | 9.19 |

Table 1: In vitro inhibitory activity of DMC and related compounds against Homogentisate Solanesyltransferase (HST).

| Treatment | Plant Species | Observed Effect | Reference |

| This compound | Arabidopsis thaliana | Accumulation of Homogentisate (HGA) | |

| This compound | Arabidopsis thaliana | Reduction in Plastoquinone (PQ) level | |

| This compound | B. juncea and S. juncoides | Similar changes in HGA and PQ levels |

Table 2: In vivo effects of this compound treatment on intermediates in the plastoquinone biosynthesis pathway.

Experimental Protocols

Synthesis of Des-morpholinocarbonyl this compound (DMC)

In Vitro Homogentisate Solanesyltransferase (HST) Assay

This protocol is adapted from studies on the mechanism of action of this compound and DMC.

Objective: To determine the inhibitory activity of DMC on HST.

Materials:

-

Crude E. coli extracts expressing the A. thaliana HST gene.

-

50 mM Tricine-NaOH buffer (pH 8.5)

-

25 µM Homogentisate (HGA)

-

100 µM Farnesyl diphosphate

-

20 mM Magnesium chloride

-

DMC dissolved in 1% DMSO

-

0.05% Sodium borohydride in Ethanol

-

0.1 M Acetic acid

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare a reaction mixture containing 50 mM Tricine-NaOH buffer (pH 8.5), 25 µM HGA, 100 µM farnesyl diphosphate, 20 mM magnesium chloride, and the protein suspension of E. coli extracts.

-

Add various concentrations of DMC (dissolved in 1% DMSO) to the reaction mixture. A control with 1% DMSO without the inhibitor should be included.

-

Incubate the reaction mixture at 28°C for 30 minutes.

-

Stop the reaction by adding 80 µL of 0.05% sodium borohydride in ethanol and 32 µL of 0.1 M acetic acid.

-

Centrifuge the samples to pellet any precipitate.

-

Analyze the supernatant by HPLC with a fluorescence detector to measure the amount of the product, 2-methyl-6-farnesyl-1,4-benzoquinol (MFBQH), formed.

-

Calculate the percent inhibition for each DMC concentration and determine the IC50 value.

Extraction and Analysis of DMC from Plant Tissue

This protocol outlines the procedure for extracting and quantifying DMC from plant tissues.

Objective: To measure the concentration of DMC in plant leaves after treatment with this compound.

Materials:

-

Plant leaf tissue

-

80% Methanol

-

1 M L-ascorbic acid

-

50 mM KH2PO4–HCl buffer (pH 2.8)

-

HPLC system with a UV detector

Procedure:

-

Homogenize plant leaves in 80% methanol and 1 M L-ascorbic acid.

-

Centrifuge the homogenate at 17,360 x g for 5 minutes.

-

Take a 50 µL aliquot of the supernatant and add 50 µL of 50 mM KH2PO4–HCl buffer (pH 2.8).

-

Centrifuge the mixture again at 17,360 x g for 5 minutes.

-

Subject the supernatant to HPLC analysis.

-

Use a suitable C18 column and a gradient mobile phase of acetonitrile and 0.2% triethylamine-phosphoric acid buffer (pH 3.2).

-

Monitor the eluent using a UV detector at 277 nm, which is the wavelength for DMC.

-

Determine the concentration of DMC using external standards.

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for investigating the effects of DMC.

Conclusion

Des-morpholinocarbonyl this compound (DMC) is a potent and specific inhibitor of homogentisate solanesyltransferase (HST) in the plastoquinone biosynthesis pathway. Its action as the active metabolite of this compound highlights a successful pro-herbicide strategy. The foundational research summarized in this guide provides a strong basis for further investigation into its application in weed management and for the development of new herbicides targeting the same pathway. While the mechanism of action is well-elucidated, further research into its chemical synthesis, precise kinetic parameters (Ki value), and pharmacokinetics in a broader range of plant species would provide a more complete understanding of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Action mechanism of bleaching herbicide this compound, a novel homogentisate solanesyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Action mechanism of bleaching herbicide this compound, a novel homogentisate solanesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Investigations into the Metabolic Fate of Cyclopyrimorate in Plants: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopyrimorate is a novel bleaching herbicide developed for the control of a wide range of weeds in rice fields, including those resistant to acetolactate synthase (ALS) inhibitors.[1][2][3] Its unique mode of action, targeting a novel enzyme in the plastoquinone (PQ) biosynthesis pathway, makes it a valuable tool for herbicide resistance management.[1][4] Understanding the metabolic fate of this compound in plants is crucial for assessing its efficacy, selectivity, and environmental impact. This technical guide synthesizes early research findings on the metabolism of this compound in plants, providing an in-depth look at its bioactivation, the analytical methods used for its study, and its ultimate biochemical effects.

Core Findings: Bioactivation and Mode of Action

Early investigations have revealed that this compound is a proherbicide , meaning it is converted into its active form within the plant. The primary metabolic step is the conversion of this compound to des-morpholinocarbonyl this compound (DMC) . This active metabolite, DMC, is a potent inhibitor of the enzyme homogentisate solanesyltransferase (HST) .

HST is a key enzyme in the biosynthesis of plastoquinone (PQ), an essential component of the photosynthetic electron transport chain. By inhibiting HST, DMC leads to a significant accumulation of the substrate homogentisate (HGA) and a corresponding reduction in PQ levels. The depletion of PQ indirectly inhibits carotenoid biosynthesis, as PQ is a cofactor for the enzyme phytoene desaturase. This disruption of carotenoid production results in the characteristic bleaching symptoms observed in susceptible plants.

Quantitative Analysis of this compound and its Metabolite DMC

Quantitative data on the levels of this compound and its active metabolite DMC have been reported in the model plant Arabidopsis thaliana. The following table summarizes the concentrations found in leaves four days after treatment with varying concentrations of this compound.

| Treatment Concentration of this compound (ppm) | Concentration of this compound in Leaves (pmol/mg fresh weight) | Concentration of DMC in Leaves (pmol/mg fresh weight) |

| 0 | 0 | 0 |

| 7.8 | 1.50 ± 1.82 | Not specified |

| 15.6 | 2.58 ± 0.49 | Not specified |

| 31.3 | 10.3 ± 1.2 | Not specified |

| 62.5 | 18.2 ± 2.9 | Not specified |

| 125 | 40.5 ± 5.5 | Not specified |

| 250 | 85.7 ± 11.2 | Not specified |

| 500 | 153.2 ± 20.1 | Not specified |

Data from Shino et al., 2018. Note: While the study detected DMC, specific quantitative values for each treatment level were not provided in the main text.

Experimental Protocols

Plant Material and Growth Conditions

-

Plant Species: Arabidopsis thaliana, Brassica juncea, and Scirpus juncoides have been used in early studies.

-

Growth Medium: A mixture of culture soil and sieved, autoclaved field soil is typically used.

-

Herbicide Application: Herbicide solutions are applied to the soil surface immediately after sowing.

Extraction and Analysis of this compound and DMC

-

Homogenization: Plant leaf tissue is homogenized in a solution of 80% methanol and 1 M L-ascorbic acid.

-

Centrifugation: The homogenate is centrifuged to pellet solid debris.

-

Supernatant Treatment: The supernatant is mixed with a KH2PO4–HCl buffer (pH 2.8) and centrifuged again.

-

HPLC Analysis: The final supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection to quantify this compound and DMC.

Extraction and Analysis of Homogentisate (HGA) and Plastoquinone (PQ)

-

HGA Extraction: Plant tissues are homogenized and processed, with the final extract analyzed by HPLC with fluorescence detection.

-

PQ Extraction: Plant tissues are homogenized in acetone and iron (III) chloride solution, followed by extraction with n-hexane. The dried and resuspended extract is then analyzed by HPLC with UV detection.

Visualizing the Metabolic Pathway and Experimental Workflow

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Limitations and Future Research Directions

The early investigations into the metabolic fate of this compound have provided a foundational understanding of its bioactivation and mode of action. However, several knowledge gaps remain:

-

Metabolism in Target Crops: While data exists for the model plant Arabidopsis thaliana, comprehensive quantitative studies in rice, the primary target crop for this compound, are needed.

-

Tissue Distribution: The distribution and concentration of this compound and DMC in different plant tissues (roots, stems, grains) have not been extensively reported.

-

Further Metabolism of DMC: The metabolic fate of the active molecule, DMC, is not yet fully elucidated. Investigations into potential conjugation or degradation pathways of DMC are warranted.

-

Time-Course Analysis: Dynamic studies tracking the uptake, metabolism, and degradation of this compound and DMC over time would provide a more complete picture of its behavior in plants.

Future research focusing on these areas will be instrumental in building a comprehensive understanding of this compound's metabolic fate, contributing to its effective and sustainable use in agriculture.

References

Methodological & Application

Application Note: Quantification of Cyclopyrimorate and its Metabolite DMC in Plant Tissues by HPLC

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of the herbicide Cyclopyrimorate and its primary metabolite, des-morpholinocarbonyl-cyclopyrimorate (DMC), in plant tissues. This method is crucial for researchers in agrochemistry, plant science, and environmental monitoring to understand the uptake, metabolism, and persistence of this compound in plants. The protocol outlines the sample extraction from Arabidopsis thaliana leaves and subsequent analysis using a reverse-phase HPLC system with UV detection.

Introduction

This compound is a novel bleaching herbicide that acts by inhibiting homogentisate solanesyltransferase (HST), a key enzyme in the plastoquinone biosynthesis pathway.[1][2] In plants, this compound is metabolized to DMC, which is a more potent inhibitor of HST.[1][3][4] Therefore, the ability to accurately quantify both compounds is essential for efficacy studies and metabolic profiling. The method described herein provides a reliable analytical procedure for this purpose.

Experimental Protocol

Materials and Reagents

-

This compound and DMC analytical standards

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

L-Ascorbic acid

-

Potassium phosphate monobasic (KH2PO4)

-

Hydrochloric acid (HCl)

-

Triethylamine

-

Phosphoric acid

-

Water (HPLC grade)

-

Biomasher II or similar tissue homogenizer

-

Microcentrifuge

-

HPLC system with UV detector

-

Reverse-phase C18 column (e.g., X-bridge, 4.6 mm × 150 mm, 5 µm particle size)

Sample Preparation and Extraction

-

Weigh approximately 100 mg of fresh plant tissue (e.g., Arabidopsis leaves) into a 2 mL microcentrifuge tube.

-

Add 180 µL of 80% methanol and 20 µL of 1 M L-ascorbic acid to the tube.

-

Homogenize the tissue thoroughly using a Biomasher II or a similar homogenizer.

-

Centrifuge the homogenate at 17,360 × g for 5 minutes.

-

Transfer 50 µL of the supernatant to a new microcentrifuge tube.

-

Add 50 µL of 50 mM KH2PO4–HCl buffer (pH 2.8).

-

Centrifuge the mixture at 17,360 × g for 5 minutes to pellet any precipitate.

-

Carefully collect the supernatant for HPLC analysis.

HPLC Conditions

-

Column: X-bridge C18, 4.6 mm × 150 mm, 5 µm

-

Column Temperature: 40°C

-

Mobile Phase A: 0.2% triethylamine-phosphoric acid buffer (pH 3.2) in water

-

Mobile Phase B: Acetonitrile

-

Gradient: 30% to 100% Acetonitrile over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV at 272 nm for this compound and 277 nm for DMC

Data Presentation

The quantitative data for the HPLC analysis of this compound and DMC are summarized in the table below.

| Compound | Retention Time (min) | Wavelength (nm) |

| DMC | 7.5 | 277 |

| This compound | 13.8 | 272 |

Table 1: Retention times and detection wavelengths for DMC and this compound.

Method Validation (Illustrative)

While the cited literature does not provide specific validation data, a typical method validation would include the following parameters:

| Parameter | Specification |

| Linearity (R²) | > 0.998 |

| Accuracy (% Recovery) | 96.9%–103.2% |

| Precision (%RSD) | < 2.5% |

| Limit of Detection (LOD) | 0.2–0.3 ng/mL |

| Limit of Quantification (LOQ) | 0.6–0.9 ng/mL |

Table 2: Typical performance characteristics of a validated HPLC method for herbicide residue analysis.

Experimental Workflow Diagram

Caption: Workflow for the extraction and analysis of this compound and DMC.

Signaling Pathway Diagram

The analytical method itself does not involve a signaling pathway. However, the mechanism of action of this compound and DMC involves the inhibition of the plastoquinone biosynthesis pathway.

Caption: Inhibition of the plastoquinone pathway by this compound's metabolite DMC.

References

- 1. Action mechanism of bleaching herbicide this compound, a novel homogentisate solanesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Synthesis, Application and Mode of action_Chemicalbook [chemicalbook.com]

- 3. Action mechanism of bleaching herbicide this compound, a novel homogentisate solanesyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

developing experimental protocols for Cyclopyrimorate research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting experimental research on Cyclopyrimorate, a novel bleaching herbicide. Detailed protocols for in vivo and in vitro studies are outlined to facilitate the investigation of its mechanism of action, efficacy, and potential for resistance development.

Introduction to this compound

This compound is a pyridazine-based herbicide effective for controlling a broad spectrum of weeds in rice fields, including those resistant to acetolactate synthase (ALS) inhibitors.[1][2] It induces a characteristic bleaching symptom in susceptible plants.[1][3][4] The primary mode of action of this compound is the inhibition of the plastoquinone (PQ) biosynthesis pathway.

Mechanism of Action

This compound itself is a pro-herbicide. In planta, it is metabolized to des-morpholinocarbonyl this compound (DMC), which is the active form of the herbicide. DMC potently inhibits the enzyme homogentisate solanesyltransferase (HST), a key enzyme in the PQ biosynthesis pathway. HST catalyzes the conversion of homogentisate (HGA) and solanesyl diphosphate to 2-methyl-6-solanesyl-1,4-benzoquinol. Inhibition of HST leads to the accumulation of HGA and a depletion of PQ. Plastoquinone is an essential cofactor for phytoene desaturase (PDS), an enzyme in the carotenoid biosynthesis pathway. The disruption of PQ supply indirectly inhibits carotenoid biosynthesis, leading to the degradation of chlorophyll and the observed bleaching phenotype.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its active metabolite, DMC.

Table 1: In Vitro Inhibitory Activity against Arabidopsis thaliana Homogentisate Solanesyltransferase (HST)

| Compound | IC₅₀ (µM) | Reference |

| This compound | 561 | |

| Des-morpholinocarbonyl this compound (DMC) | 3.93 | |

| Haloxydine (known HST inhibitor) | 9.19 |

Table 2: Effect of this compound Treatment on Plastoquinone and Homogentisate Levels in Arabidopsis thaliana

| Treatment Concentration of this compound (ppm) | Plastoquinone (PQ) Level | Homogentisate (HGA) Level | Reference |

| 0 (Control) | Normal | Not Detected | |

| ≥ 400 | Not Detected | Significant Accumulation |

Experimental Protocols

Protocol 1: Whole-Plant Bioassay for Efficacy Assessment

This protocol is designed to assess the herbicidal efficacy of this compound on target weed species and to determine the dose-response relationship.

Materials:

-

This compound and DMC (analytical grade)

-

Seeds of target weed species (e.g., Echinochloa spp.) and a tolerant crop (e.g., rice)

-

Potting mix (e.g., peat, vermiculite, and sand mixture)

-

Pots or trays

-

Growth chamber or greenhouse with controlled conditions (temperature, light, humidity)

-

Precision bench sprayer

-

Solvents for herbicide dilution (e.g., acetone or DMSO)

-

Surfactant (if required by formulation)

Procedure:

-

Seed Germination and Seedling Growth:

-

Sow seeds of the test plant species in pots or trays filled with potting mix.

-

Grow the plants in a growth chamber or greenhouse under optimal conditions for the specific species (e.g., 25°C, 16h/8h light/dark cycle).

-

Water the plants regularly to maintain adequate soil moisture.

-

-

Herbicide Application:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of dilutions to achieve the desired application rates. Include a surfactant if necessary.

-

Apply the herbicide solutions to the plants at the 2-3 leaf stage using a precision bench sprayer to ensure uniform coverage.

-

Include a control group treated with the solvent and surfactant only.

-

-

Data Collection and Analysis:

-

Visually assess the plants for signs of phytotoxicity (e.g., bleaching, stunting, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

-

Record the number of surviving plants.

-

At the end of the experiment, harvest the above-ground biomass and determine the fresh and dry weights.

-

Calculate the dose-response curve and determine the GR₅₀ (the dose required to cause a 50% reduction in growth).

-

Protocol 2: Quantification of Plastoquinone and Homogentisate by HPLC

This protocol describes the extraction and quantification of PQ and HGA from plant tissues to confirm the in vivo inhibition of HST.

Materials:

-

Plant tissue (from treated and control plants)

-

Liquid nitrogen

-

Homogenizer

-

Methanol (80%)

-

L-ascorbic acid (1 M)

-

Acetonitrile

-

Triethylamine-phosphoric acid buffer (pH 3.2)

-

HPLC system with a UV and a fluorescence detector

-

C18 reverse-phase HPLC column

-

Analytical standards for PQ and HGA

Procedure:

-

Sample Preparation for HGA Analysis:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen.

-

Homogenize the frozen tissue in 80% methanol containing 1 M L-ascorbic acid.

-

Centrifuge the homogenate to pellet the cell debris.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Analysis of HGA:

-

Inject the supernatant into the HPLC system.

-

Use a C18 column maintained at 40°C.

-

The mobile phase should consist of acetonitrile and 0.2% triethylamine-phosphoric acid buffer (pH 3.2) at a ratio of 0.5:99.5 (v/v).

-

Set the flow rate to 1.4 mL/min.

-

Detect HGA using a fluorescence detector with excitation at 290 nm and emission at 330 nm.

-

Quantify HGA by comparing the peak area to a standard curve generated with analytical HGA.

-

-

Sample Preparation for PQ Analysis:

-

Homogenize fresh plant tissue as described for HGA analysis.

-

Centrifuge the homogenate and collect the supernatant.

-

-

HPLC Analysis of PQ:

-

Inject the supernatant into the HPLC system.

-

Use a C18 column maintained at 40°C.

-

Use methanol as the mobile phase at a flow rate of 1.0 mL/min.

-

Detect PQ using a UV detector at a wavelength of 254 nm.

-

Quantify PQ by comparing the peak area to a standard curve generated with an analytical PQ standard.

-

Protocol 3: In Vitro Inhibition Assay of Homogentisate Solanesyltransferase (HST)

This protocol details the procedure for expressing and purifying recombinant HST and performing an in vitro inhibition assay to determine the IC₅₀ values of this compound and DMC.

Materials:

-

E. coli expression system for recombinant Arabidopsis thaliana HST

-

Cell lysis buffer

-

Ultracentrifuge

-

Protein quantification assay kit (e.g., Bradford or BCA)

-

Assay buffer (containing Tris-H₂SO₄ and glycerol)

-

Homogentisate (HGA)

-

Farnesyl diphosphate (FPP)

-

This compound and DMC

-

HPLC system with a fluorescence detector

Procedure:

-

Expression and Preparation of Recombinant HST:

-

Express the A. thaliana HST gene in an E. coli expression system.

-

Harvest the bacterial cells and resuspend them in a lysis buffer.

-

Lyse the cells by sonication or other appropriate methods.

-

Centrifuge the lysate at high speed to pellet the cell debris.

-

Ultracentrifuge the supernatant to pellet the membrane fraction containing HST.

-

Resuspend the pellet in an appropriate suspension buffer.

-

Determine the protein concentration of the membrane fraction.

-

-

In Vitro HST Inhibition Assay:

-

Prepare a reaction mixture containing the assay buffer, HGA, FPP, and the recombinant HST enzyme preparation.

-

Add varying concentrations of this compound or DMC (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding a quenching solution (e.g., an organic solvent).

-

-

Quantification of the Reaction Product:

-

The product of the HST reaction, 2-methyl-6-farnesyl-1,4-benzoquinol (MFBQH), can be quantified by HPLC with fluorescence detection.

-

Analyze the quenched reaction mixture by HPLC to determine the amount of product formed.

-

Calculate the percentage of HST inhibition for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

References

- 1. scispace.com [scispace.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Action mechanism of bleaching herbicide this compound, a novel homogentisate solanesyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Action mechanism of bleaching herbicide this compound, a novel homogentisate solanesyltransferase inhibitor [jstage.jst.go.jp]

Unveiling the Bleaching Effects of Cyclopyrimorate: Application Notes and Protocols for Researchers

For Immediate Release

[City, State] – [Date] – As the agricultural industry seeks novel solutions for weed management, understanding the mode of action of new herbicides is paramount. Cyclopyrimorate, a potent bleaching herbicide, presents a unique mechanism of action that warrants detailed analytical investigation. To aid researchers, scientists, and drug development professionals in this endeavor, we present comprehensive application notes and protocols for analyzing this compound-induced bleaching in plants.

Introduction to this compound-Induced Bleaching

This compound is a novel herbicide that induces a characteristic bleaching phenotype in susceptible plants.[1][2] Its mode of action is distinct from many other bleaching herbicides. It does not directly inhibit the well-known targets phytoene desaturase (PDS) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] Instead, this compound, and more potently its metabolite des-morpholinocarbonyl this compound (DMC), inhibits homogentisate solanesyltransferase (HST). HST is a key enzyme in the biosynthesis of plastoquinone (PQ), a crucial cofactor for PDS in the carotenoid biosynthesis pathway. The inhibition of HST leads to a depletion of PQ, which in turn inhibits carotenoid production. Carotenoids are essential for protecting chlorophyll from photo-oxidation. Their absence results in the rapid destruction of chlorophyll, leading to the visible bleaching of plant tissues.

These application notes provide a suite of analytical techniques to investigate the multifaceted effects of this compound, from pigment analysis to gene expression studies.

Key Analytical Techniques

A thorough analysis of this compound-induced bleaching involves a multi-pronged approach:

-

Pigment Quantification: To assess the primary symptom of bleaching.

-

Metabolite Analysis: To confirm the mode of action by measuring the accumulation of substrates and the depletion of downstream products.

-

Enzyme Inhibition Assays: To directly measure the inhibitory effect on the target enzyme, HST.

-

Photosynthetic Efficiency Measurement: To evaluate the functional impact on the photosynthetic apparatus.

-

Gene Expression Analysis: To understand the plant's molecular response to the herbicide-induced stress.

Data Presentation: Quantitative Summary

The following tables summarize the expected quantitative data from the described experimental protocols when analyzing the effects of this compound.

Table 1: Pigment Content Analysis

| Analyte | Treatment Group | Concentration (µg/g fresh weight) | Method |

| Chlorophyll a | Control | Expected high value | Spectrophotometry / HPLC |

| This compound | Expected low value | Spectrophotometry / HPLC | |

| Chlorophyll b | Control | Expected high value | Spectrophotometry / HPLC |

| This compound | Expected low value | Spectrophotometry / HPLC | |

| Total Carotenoids | Control | Expected high value | Spectrophotometry / HPLC |

| This compound | Expected low value | Spectrophotometry / HPLC |

Table 2: Metabolite Analysis

| Metabolite | Treatment Group | Concentration (nmol/g fresh weight) | Method |

| Homogentisate (HGA) | Control | Expected low/undetectable value | HPLC |

| This compound | Expected high value | HPLC | |

| Plastoquinone (PQ) | Control | Expected high value | HPLC |

| This compound | Expected low/undetectable value | HPLC | |

| This compound | This compound | Concentration-dependent | HPLC |

| DMC | This compound | Concentration-dependent | HPLC |

Table 3: Photosynthetic Efficiency

| Parameter | Treatment Group | Value | Method |

| Fv/Fm (Maximal quantum yield of PSII) | Control | ~0.8 | Chlorophyll Fluorometry |

| This compound | Significantly reduced | Chlorophyll Fluorometry | |

| Performance Index (PIabs) | Control | Expected high value | Chlorophyll Fluorometry |

| This compound | Significantly reduced | Chlorophyll Fluorometry |

Experimental Protocols

Pigment Quantification

1.1. Spectrophotometric Method

This method provides a rapid estimation of total chlorophyll and carotenoid content.

-

Materials:

-

Plant leaf tissue (e.g., 0.1 g)

-

100% Acetone

-

Mortar and pestle

-

Centrifuge and tubes

-

Spectrophotometer

-

-

Protocol:

-

Homogenize the fresh leaf tissue in 10 mL of 100% acetone using a chilled mortar and pestle.

-

Centrifuge the homogenate at 5,000 x g for 10 minutes.

-

Collect the supernatant and measure the absorbance at 661.6 nm, 644.8 nm, and 470 nm. Use 100% acetone as a blank.

-

Calculate the concentrations using the following equations (for 100% acetone):

-

Chlorophyll a (µg/mL) = 11.24 * A661.6 - 2.04 * A644.8

-

Chlorophyll b (µg/mL) = 20.13 * A644.8 - 4.19 * A661.6

-

Total Carotenoids (µg/mL) = (1000 * A470 - 1.90 * Chl a - 63.14 * Chl b) / 214

-

-

1.2. HPLC Method

For a more precise quantification of individual pigments.

-

Materials:

-

Plant leaf tissue

-

Acetone (HPLC grade)

-

HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector

-

-

Protocol:

-

Extract pigments as described in the spectrophotometric method (1.1.1 - 1.1.2).

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject the filtered extract into the HPLC system.

-

Use a gradient elution program with a mobile phase consisting of solvents like acetonitrile, methanol, and water.

-

Detect pigments at their respective absorption maxima (e.g., 440 nm for carotenoids and chlorophylls).

-

Quantify by comparing peak areas to those of pure standards.

-

Metabolite Analysis

2.1. Extraction of this compound, DMC, HGA, and PQ

-

Materials:

-

Plant tissue

-

Methanol (MeOH)

-

1 M L-ascorbic acid

-

Biomasher or similar homogenizer

-

Centrifuge

-

Various buffers and solvents for specific metabolite analysis (see below)

-

-

Protocol for this compound and DMC Extraction:

-

Homogenize plant leaves in 80% MeOH with 1 M L-ascorbic acid.

-

Centrifuge at ~17,000 x g for 5 minutes.

-

Mix the supernatant with KH2PO4-HCl buffer (pH 2.8).

-

Centrifuge again and analyze the supernatant by HPLC.

-

-

Protocol for HGA Extraction:

-

Homogenize plant tissue in MeOH with 1 M L-ascorbic acid.

-

Centrifuge and dry the supernatant.

-

Redissolve the pellet in KH2PO4-HCl buffer (pH 2.8) and wash with n-hexane/ethyl acetate.

-

Extract the aqueous phase with ethyl acetate after saturating with NaCl.

-

Dry the ethyl acetate phase and redissolve for HPLC analysis.

-

-

Protocol for PQ Extraction:

-

A common method involves extraction with a methanol:petroleum ether partition.

-

Further purification can be achieved using column chromatography prior to HPLC analysis.

-

2.2. HPLC Analysis of Metabolites

-

This compound and DMC: Use a C18 column with a mobile phase of acetonitrile and triethylamine-phosphoric acid buffer (pH 3.2) in a gradient mode.

-

HGA: Analyze on a C18 column with a mobile phase of acetonitrile and 0.1% acetic acid. Detection can be done using a fluorescence detector.

-

PQ: Separate on a C18 column with methanol as the mobile phase and detect using a UV detector at 254 nm.

In Vitro HST Inhibition Assay

This assay directly measures the effect of this compound and its metabolites on the target enzyme.

-

Materials:

-

Recombinant A. thaliana HST expressed in E. coli

-

Homogentisate (HGA)

-

Farnesyl diphosphate (FPP)

-

Assay buffer (e.g., Tris-H2SO4, pH 7.5)

-

This compound or DMC dissolved in DMSO

-

-

Protocol:

-

Prepare a reaction mixture containing the assay buffer, recombinant HST, HGA, and FPP.

-

Add this compound or DMC at various concentrations (a control with DMSO only should be included).

-

Incubate the reaction mixture.

-

Stop the reaction and extract the product, 2-methyl-6-farnesyl-1,4-benzoquinol (MFBQH).

-

Analyze the amount of MFBQH produced by HPLC with fluorescence detection.

-

Calculate the inhibition rate relative to the control.

-

Photosynthetic Efficiency Measurement

Chlorophyll fluorescence provides a rapid and non-invasive way to assess the health of the photosynthetic apparatus.

-

Materials:

-

Pulse-Amplitude-Modulated (PAM) fluorometer

-

Dark-adaptation clips

-

Control and this compound-treated plants

-

-

Protocol:

-

Dark-adapt a leaf area for at least 30 minutes using the clips.

-

Measure the minimum fluorescence (Fo) with a weak measuring beam.

-

Apply a saturating pulse of light to measure the maximum fluorescence (Fm).

-

Calculate the maximum quantum yield of PSII photochemistry as Fv/Fm = (Fm - Fo) / Fm.

-

Other parameters such as the Performance Index (PIabs) can also be calculated from the fluorescence induction curve (OJIP transient) for a more detailed analysis.

-

Gene Expression Analysis (qRT-PCR)

To investigate the molecular response to this compound treatment.

-

Materials:

-

Plant tissue from control and treated plants

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

SYBR Green or other fluorescent dye-based qPCR master mix

-

Gene-specific primers for target and reference genes

-

Real-time PCR instrument

-

-

Protocol:

-

Extract total RNA from plant tissue using a suitable kit and treat with DNase I to remove genomic DNA contamination.

-

Synthesize first-strand cDNA using reverse transcriptase.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a fluorescent master mix.

-

Potential target genes for analysis could include those involved in:

-

Carotenoid biosynthesis (e.g., PDS, PSY)

-

Plastoquinone biosynthesis (e.g., HST, HPPD)

-

Chlorophyll metabolism

-

Stress response (e.g., heat shock proteins, antioxidant enzymes like catalase and superoxide dismutase)

-

Herbicide detoxification (e.g., cytochrome P450s, glutathione S-transferases)

-

-

Normalize the expression of target genes to one or more stably expressed reference genes (e.g., Actin, Ubiquitin).

-

Calculate the relative gene expression using a method such as the 2-ΔΔCt method.

-

Visualizing the Pathways and Workflows

To better illustrate the concepts and procedures described, the following diagrams have been generated.

Caption: Signaling pathway of this compound's mode of action.

Caption: General workflow for analyzing this compound effects.

Conclusion

The provided application notes and protocols offer a robust framework for the comprehensive analysis of this compound-induced bleaching. By employing these techniques, researchers can gain a deeper understanding of the herbicide's mode of action, its physiological impacts on plants, and the underlying molecular responses. This knowledge is crucial for the effective and sustainable use of this compound in agricultural settings and for the development of future weed management strategies.

References

Application Notes and Protocols for Utilizing Cyclopyrimorate in Plastoquinone Function Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopyrimorate is a potent bleaching herbicide that serves as a valuable research tool for investigating the multifaceted functions of plastoquinone (PQ) in photosynthetic organisms. This document provides detailed application notes and experimental protocols for the effective use of this compound in studying PQ biosynthesis, its role in the photosynthetic electron transport chain, and the downstream effects of its depletion.

This compound's primary mode of action is the inhibition of Homogentisate Solanesyltransferase (HST), a key enzyme in the PQ biosynthesis pathway.[1][2][3][4][5] This inhibition leads to a quantifiable reduction in the plastoquinone pool and a corresponding accumulation of the substrate homogentisate (HGA). A metabolite of this compound, des-morpholinocarbonyl this compound (DMC), has been identified as a more potent inhibitor of HST. The resulting PQ deficiency indirectly inhibits carotenoid biosynthesis, as PQ is an essential cofactor for phytoene desaturase, leading to the characteristic bleaching phenotype.

These characteristics make this compound a specific and effective tool for creating a conditional PQ-deficient model in plants, allowing for detailed studies of electron transport, reactive oxygen species (ROS) production, and other PQ-dependent physiological processes.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on plastoquinone and homogentisate levels in various plant species as reported in the literature.

Table 1: Effect of this compound on Plastoquinone (PQ) Levels in Arabidopsis thaliana

| This compound Concentration (ppm) | PQ Level (% of Control) |

| 0 (Control) | 100 |

| 100 | ~50 |

| 200 | ~20 |

| 400 | 0 |

| 800 | 0 |

Table 2: Effect of this compound on Homogentisate (HGA) Accumulation in Arabidopsis thaliana

| This compound Concentration (ppm) | HGA Level (µg/g Fresh Weight) |

| 0 (Control) | Not Detected |

| 100 | ~10 |

| 200 | ~25 |

| 400 | ~40 |

| 800 | ~30 |

Note: The decrease in HGA at 800 ppm may be attributed to plant damage at high herbicide concentrations.

Table 3: Comparative Effect of this compound on PQ and HGA Levels in Different Plant Species (5 days after treatment)

| Species | Herbicide and Concentration | PQ Level (% of Control) | HGA Level (µg/g Fresh Weight) |

| Brassica juncea | This compound (400 ppm) | ~10 | ~35 |

| Scirpus juncoides | This compound (400 ppm) | ~20 | ~20 |

Experimental Protocols

Protocol 1: In Vivo Induction of Plastoquinone Deficiency

This protocol describes how to treat plants with this compound to induce a plastoquinone-deficient state for subsequent physiological and biochemical analyses.

Materials:

-

This compound

-

Acetone or DMSO (as a solvent for this compound)

-

Surfactant (e.g., Tween-20)

-

Plant species of interest (e.g., Arabidopsis thaliana) grown under controlled conditions

-

Spray bottle or appropriate application equipment

Procedure:

-

Preparation of Treatment Solution:

-

Prepare a stock solution of this compound in acetone or DMSO.

-

Dilute the stock solution with water to the desired final concentrations (e.g., 100, 200, 400 ppm).

-

Add a surfactant (e.g., 0.02% Tween-20) to the final solution to ensure even coverage on the plant surface.

-

-

Plant Treatment:

-

Grow plants to the desired developmental stage (e.g., 2-3 true leaf stage for Arabidopsis).

-

Apply the this compound solution evenly to the foliage using a spray bottle until runoff is observed.

-

Treat a control group with a solution containing the solvent and surfactant but no this compound.

-

-

Incubation and Observation:

-

Return the treated plants to their controlled growth environment.

-

Observe the plants daily for the development of bleaching symptoms, which typically appear within 5-7 days.

-

-

Sample Collection:

-

Harvest plant tissues at desired time points after treatment for further analysis (e.g., PQ/HGA quantification, photosynthetic measurements, ROS assays).

-

Protocol 2: Quantification of Plastoquinone and Homogentisate by HPLC

This protocol outlines the extraction and analysis of PQ and HGA from plant tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Plant tissue (control and this compound-treated)

-

Liquid nitrogen

-

80% Methanol (MeOH)

-

1 M L-ascorbic acid

-

Homogenizer

-

Centrifuge

-

HPLC system with a UV detector and a suitable column (e.g., C18)

Procedure:

-

Extraction of HGA:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Homogenize the powdered tissue in a solution of 80% MeOH and 1 M L-ascorbic acid.

-

Centrifuge the homogenate to pellet the cell debris.

-

Collect the supernatant for HPLC analysis.

-

-

Extraction of PQ:

-

Homogenize fresh plant tissue in an appropriate solvent (e.g., acetone or ethanol).

-

Centrifuge the homogenate and collect the supernatant.

-

-

HPLC Analysis:

-

For HGA: Inject the supernatant from the HGA extraction into the HPLC system. Use an isocratic mobile phase of MeOH at a flow rate of 1.0 mL/min. Monitor the effluent with a UV detector at a wavelength of 254 nm.

-

For PQ: Inject the supernatant from the PQ extraction into the HPLC system. Use an isocratic mobile phase of MeOH at a flow rate of 1.0 mL/min. Monitor the effluent with a UV detector at a wavelength of 254 nm. The retention time for PQ is approximately 23.5 minutes under these conditions.

-

Quantify the concentrations of HGA and PQ by comparing the peak areas to those of known standards.

-

Protocol 3: In Vitro Inhibition Assay of Homogentisate Solanesyltransferase (HST)

This protocol describes an in vitro assay to measure the inhibitory activity of this compound and its metabolite DMC on HST.

Materials:

-

E. coli strain expressing recombinant A. thaliana HST

-

Cell lysis buffer

-

Protein purification system (optional, crude extracts can be used)

-

Assay buffer containing substrates: homogentisate (HGA) and farnesyl diphosphate (FPP) or solanesyl diphosphate (SPP)

-

This compound and DMC of known concentrations

-

LC-MS/MS system for product detection

Procedure:

-

Preparation of HST Enzyme:

-

Induce the expression of recombinant HST in E. coli.

-

Harvest the cells and prepare a crude cell lysate. The enzyme can be further purified if required.

-

-

Inhibition Assay:

-

Set up reaction mixtures containing the assay buffer, HST enzyme, and varying concentrations of the inhibitor (this compound or DMC).

-

Initiate the reaction by adding the substrates (HGA and FPP/SPP).

-

Incubate the reactions at an optimal temperature for a defined period.

-

Stop the reaction (e.g., by adding a quenching solution).

-

-

Product Analysis:

-

Analyze the reaction products by LC-MS/MS to quantify the amount of the product formed (e.g., 2-methyl-6-farnesyl-1,4-benzoquinol or 2-methyl-6-solanesyl-1,4-benzoquinol).

-

-

Data Analysis:

-

Calculate the percentage of HST inhibition for each inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

-

For kinetic analysis, vary the concentration of one substrate while keeping the other constant at different fixed inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive).

-

Visualizations

References

- 1. scispace.com [scispace.com]

- 2. Action mechanism of bleaching herbicide this compound, a novel homogentisate solanesyltransferase inhibitor [jstage.jst.go.jp]

- 3. Action mechanism of bleaching herbicide this compound, a novel homogentisate solanesyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Action mechanism of bleaching herbicide this compound, a novel homogentisate solanesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Synthesis, Application and Mode of action_Chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Analytical Determination of Cyclopyrimorate and its Metabolite DMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopyrimorate is a novel herbicide used for weed control in rice cultivation.[1][2][3][4] Its mode of action involves the inhibition of the enzyme homogentisate solanesyltransferase (HST), which is a key enzyme in the plastoquinone biosynthesis pathway in plants.[1] In the plant, this compound is metabolized to des-morpholinocarbonyl this compound (DMC), which is a more potent inhibitor of HST. Therefore, the development of robust analytical methods for the simultaneous determination of both this compound and DMC is crucial for residue analysis, environmental monitoring, and metabolism studies.

These application notes provide detailed protocols for the analysis of this compound and DMC using High-Performance Liquid Chromatography with UV detection (HPLC-UV), and a proposed theoretical method for High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and DMC is presented below.

| Property | This compound | DMC (des-morpholinocarbonyl this compound) |

| Chemical Structure | ||

| Molecular Formula | C₁₉H₂₀ClN₃O₄ | C₁₃H₁₃ClN₂O₂ |

| Molecular Weight | 389.83 g/mol | 264.71 g/mol |

| Appearance | White crystalline solid | Not specified, likely a solid |

| Solubility | Soluble in organic solvents (e.g., acetone, methanol), limited solubility in water. | Not specified, likely soluble in organic solvents |

| Melting Point | Approximately 120-125 °C | Not specified |

Analytical Standards

Certified analytical standards are essential for accurate quantification.

-

This compound: Commercially available as a neat standard or in solution from various chemical suppliers.

Experimental Protocols

Protocol 1: Analysis of this compound and DMC in Plant Material by HPLC-UV

This protocol is based on the method described by Shino et al. (2018).

1. Sample Preparation (Extraction from Plant Leaves)

-

Homogenize 1 g of fresh plant leaves in 1.8 mL of 80% methanol and 0.2 mL of 1 M L-ascorbic acid using a homogenizer.

-

Centrifuge the homogenate at 17,000 x g for 5 minutes.

-

To 50 µL of the supernatant, add 50 µL of 50 mM KH₂PO₄-HCl buffer (pH 2.8).

-

Centrifuge the mixture at 17,000 x g for 5 minutes.

-

Collect the supernatant for HPLC analysis.

2. HPLC-UV Conditions

| Parameter | Setting |

| Instrument | Standard HPLC system with UV detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and 0.2% triethylamine-phosphoric acid buffer (pH 3.2) |

| 30% to 100% Acetonitrile in 20 minutes | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |